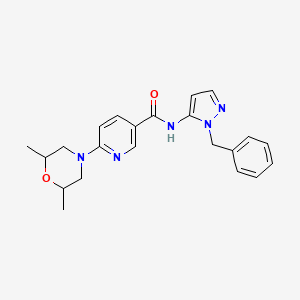
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the protein tyrosine kinase Syk, which plays a critical role in various cellular signaling pathways.
Wirkmechanismus
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 inhibits the protein tyrosine kinase Syk, which plays a critical role in various cellular signaling pathways. Syk is involved in the activation of immune cells and the production of inflammatory cytokines, making it a promising target for the treatment of autoimmune and inflammatory diseases. In addition, Syk is also involved in the growth and proliferation of cancer cells, making it a potential target for anticancer therapy.
Biochemical and Physiological Effects:
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been shown to inhibit the activation of immune cells and reduce inflammation in various animal models of autoimmune and inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has several advantages for lab experiments, including its potent inhibitory activity against Syk, its favorable safety profile, and its ability to reduce inflammation and inhibit cancer cell growth. However, there are also limitations to its use, including its relatively low solubility in aqueous solutions and its potential off-target effects on other protein kinases.
Zukünftige Richtungen
There are several future directions for the study of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606, including:
1. Further optimization of the synthesis method to improve yields and purity.
2. Investigation of the potential of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 as a therapeutic agent for autoimmune and inflammatory diseases, including clinical trials in humans.
3. Investigation of the potential of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 as a therapeutic agent for cancer, including clinical trials in humans.
4. Investigation of the potential off-target effects of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 on other protein kinases.
5. Development of more potent and selective Syk inhibitors based on the structure of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606.
Conclusion:
In conclusion, N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 is a promising compound with potential therapeutic applications in autoimmune and inflammatory diseases, as well as cancer. Its potent inhibitory activity against Syk, favorable safety profile, and ability to reduce inflammation and inhibit cancer cell growth make it a promising candidate for further study. Further research is needed to optimize its synthesis, investigate its potential as a therapeutic agent, and develop more potent and selective Syk inhibitors.
Synthesemethoden
The synthesis of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 involves several steps, including the reaction of 2-benzylpyrazole with 2,6-dimethylmorpholine to form an intermediate, which is then reacted with 3-bromo-6-chloropyridine-2-carboxylic acid to produce the final product. The synthesis method has been optimized to produce high yields of pure N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606.
Wissenschaftliche Forschungsanwendungen
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. It has been shown to inhibit the activation of immune cells and reduce inflammation, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. In addition, N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
Eigenschaften
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-13-26(14-17(2)29-16)20-9-8-19(12-23-20)22(28)25-21-10-11-24-27(21)15-18-6-4-3-5-7-18/h3-12,16-17H,13-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQCZXPUDWQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC3=CC=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

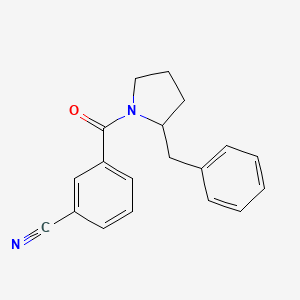
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
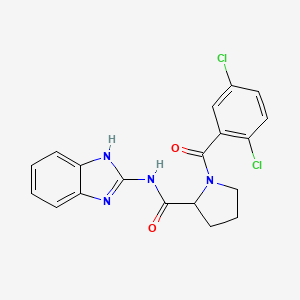
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)


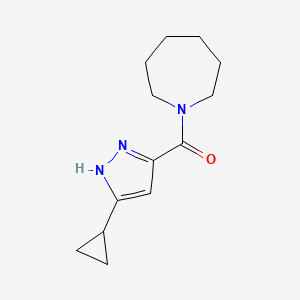
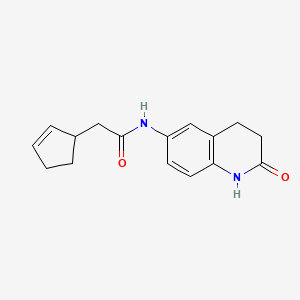

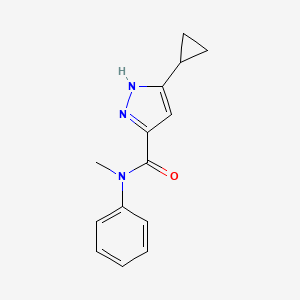
![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)